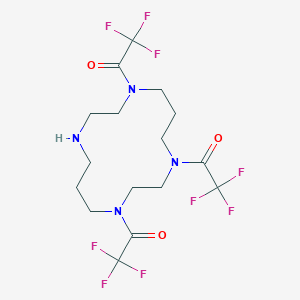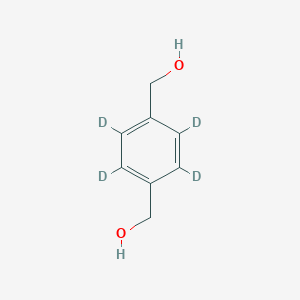
tert-Butyl (4-aminobut-2-en-1-yl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl (4-aminobut-2-en-1-yl)carbamate: is an organic compound with the molecular formula C9H18N2O2. It is a derivative of carbamic acid and is characterized by the presence of a tert-butyl group attached to the carbamate moiety. This compound is often used as a protecting group for amines in organic synthesis due to its stability under various reaction conditions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (4-aminobut-2-en-1-yl)carbamate typically involves the reaction of tert-butyl chloroformate with 4-aminobut-2-en-1-ol. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include a temperature range of 0-5°C to ensure the stability of the reactants and products.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, leading to a more consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: tert-Butyl (4-aminobut-2-en-1-yl)carbamate can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, to form corresponding oxides.
Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride, leading to the formation of amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or tetrahydrofuran.
Substitution: Various nucleophiles such as halides, thiols, or amines; reactions are conducted under basic or acidic conditions depending on the nucleophile used.
Major Products Formed:
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted carbamates or other derivatives depending on the nucleophile.
Aplicaciones Científicas De Investigación
Chemistry: tert-Butyl (4-aminobut-2-en-1-yl)carbamate is widely used in organic synthesis as a protecting group for amines. It helps in preventing unwanted side reactions during multi-step synthesis processes.
Biology: In biological research, this compound is used in the synthesis of peptide and protein analogs. It aids in the selective protection of amino groups, facilitating the study of protein structure and function.
Medicine: The compound is utilized in the development of pharmaceuticals, particularly in the synthesis of drug intermediates. Its stability and reactivity make it a valuable tool in medicinal chemistry.
Industry: In the industrial sector, this compound is used in the production of agrochemicals and specialty chemicals. Its role as a protecting group enhances the efficiency of various chemical processes.
Mecanismo De Acción
The mechanism of action of tert-Butyl (4-aminobut-2-en-1-yl)carbamate involves the formation of stable carbamate bonds with amines. This stability is due to the electron-donating effect of the tert-butyl group, which enhances the nucleophilicity of the amino group. The compound can interact with various molecular targets, including enzymes and receptors, through covalent or non-covalent interactions, depending on the specific application.
Comparación Con Compuestos Similares
- tert-Butyl (4-aminobutyl)carbamate
- tert-Butyl (4-aminobut-2-yn-1-yl)carbamate
- tert-Butyl (4-aminobut-2-en-1-yl)carbamate hydrochloride
Comparison:
- tert-Butyl (4-aminobutyl)carbamate: Similar in structure but lacks the double bond present in this compound, which affects its reactivity and stability.
- tert-Butyl (4-aminobut-2-yn-1-yl)carbamate: Contains a triple bond instead of a double bond, leading to different chemical properties and reactivity.
- This compound hydrochloride: The hydrochloride salt form of the compound, which is more soluble in water and may have different applications in aqueous environments.
The unique presence of the double bond in this compound provides distinct reactivity and stability, making it a valuable compound in various chemical and biological applications.
Propiedades
Número CAS |
146394-99-2 |
|---|---|
Fórmula molecular |
C9H18N2O2 |
Peso molecular |
186.25 g/mol |
Nombre IUPAC |
tert-butyl N-(4-aminobut-2-enyl)carbamate |
InChI |
InChI=1S/C9H18N2O2/c1-9(2,3)13-8(12)11-7-5-4-6-10/h4-5H,6-7,10H2,1-3H3,(H,11,12) |
Clave InChI |
BWNIUPOJWUXWMX-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)NCC=CCN |
SMILES isomérico |
CC(C)(C)OC(=O)NC/C=C/CN |
SMILES canónico |
CC(C)(C)OC(=O)NCC=CCN |
Pictogramas |
Corrosive |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Racemic-4-hydroxy[2,2]paracyclophane](/img/structure/B118076.png)












